![molecular formula C18H18N2O4 B2786013 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034341-30-3](/img/structure/B2786013.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyrrolidin-1-yl group is a type of secondary amine, and the cyclopropylisoxazol-3-yl group contains a cyclopropane ring and an isoxazole ring .Scientific Research Applications
- Findings : Compound 20 exhibited promising anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cell lines. Mechanistic studies revealed cell cycle arrest and apoptosis induction .
- Key Features : Positional preferences for substituents were identified, including N1, position 2, and 5- or 6-position of the indole moiety .
Anticancer Activity
Microtubule Targeting
Heteroaryl Exploration
Synthesis and Characterization
Antitumor Optimization
Broader Implications
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Pharmacokinetics
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death.
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(14-8-16(24-19-14)11-1-2-11)20-6-5-13(9-20)12-3-4-15-17(7-12)23-10-22-15/h3-4,7-8,11,13H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVHZKUTIPQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
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